(S)-Methyl 2-amino-2-cyclobutylacetate
Description
Structural Characterization of (S)-Methyl 2-amino-2-cyclobutylacetate
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound is characterized by a central amino acid framework bearing a cyclobutyl substituent at the alpha-carbon position. The compound features a methyl ester functionality, an amino group, and a cyclobutane ring system that collectively define its three-dimensional structure. The molecule can be represented by the SMILES notation COC(=O)C(C1CCC1)N, which clearly illustrates the connectivity between the cyclobutane ring and the amino acid core. The stereochemical configuration at the alpha-carbon follows the S-configuration according to Cahn-Ingold-Prelog priority rules, establishing the absolute configuration of this chiral center.
The spatial arrangement of functional groups around the stereogenic center creates a specific molecular geometry that influences both the compound's physical properties and its potential biological activities. The presence of the bulky cyclobutyl substituent introduces significant steric constraints that affect the overall molecular conformation. The amino acid backbone adopts a conformation that minimizes steric interactions between the cyclobutane ring and the carboxyl ester functionality. This conformational preference is further stabilized by intramolecular interactions that maintain the molecule in its energetically favorable state.
Cyclobutane Ring Geometry and Conformational Analysis
The cyclobutane ring in this compound exhibits characteristic non-planar geometry that deviates significantly from an ideal square arrangement. Research on cyclobutane systems has demonstrated that the four carbon atoms do not adopt a coplanar configuration; instead, the ring assumes a folded or puckered conformation to alleviate angular and torsional strain. In this puckered arrangement, one carbon atom typically makes an angle of approximately 25 degrees with the plane formed by the other three carbon atoms, creating what is commonly referred to as a butterfly conformation.
The ring-puckering motion in cyclobutane systems involves a low-energy barrier that allows for rapid interconversion between equivalent puckered conformations. High-level computational studies have revealed that the equilibrium puckering angle in cyclobutane is approximately 29.59 degrees, with significant coupling between ring-puckering and methylene group rocking motions. The inversion barrier for this ring-puckering process has been calculated to be approximately 482 wavenumbers, indicating a relatively facile conformational exchange. This conformational flexibility of the cyclobutane ring directly impacts the overall molecular dynamics of this compound.
The bond angles within the cyclobutane ring are significantly compressed from the ideal tetrahedral angle of 109.5 degrees, resulting in substantial angular strain. The carbon-carbon-carbon bond angles in cyclobutane are approximately 88 degrees, creating an energy penalty that contributes to the overall thermodynamic instability of the ring system. Despite this strain, the puckered conformation helps to minimize eclipsing interactions between adjacent carbon-hydrogen bonds, thereby reducing torsional strain. The combination of angular strain and the relief of torsional strain through puckering creates a delicate balance that determines the preferred conformation of the cyclobutane ring in the target molecule.
Chiral Center Configuration and Enantiomeric Purity
The stereogenic center in this compound is located at the alpha-carbon position, where four different substituents create a chiral environment. These substituents include the amino group, the methyl ester carbonyl carbon, a hydrogen atom, and the cyclobutyl group. The S-configuration designation indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged in a counterclockwise direction when ranked by Cahn-Ingold-Prelog priority rules.
The maintenance of enantiomeric purity in this compound is crucial for its applications in asymmetric synthesis and as a chiral building block. The stereochemical integrity of the molecule can be assessed through various analytical techniques that can distinguish between the S and R enantiomers. The enantiomeric excess determination is typically performed using chiral analytical methods that can separate and quantify the individual enantiomers. These methods often involve chiral chromatographic techniques or the use of chiral derivatizing agents that convert the enantiomers into diastereomeric derivatives with different physical properties.
The absolute configuration of the chiral center influences the overall molecular shape and can dramatically affect the compound's interaction with biological targets or other chiral molecules. The specific spatial arrangement of the amino group, ester functionality, and cyclobutyl substituent creates a unique three-dimensional environment that is characteristic of the S-enantiomer. This stereochemical specificity is particularly important in applications where the compound serves as a precursor for the synthesis of bioactive molecules, as the configuration of this chiral center often translates directly to the stereochemistry of the final products.
Spectroscopic Identification Techniques
The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about the molecular structure. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the connectivity and environment of individual atoms within the molecule. Mass spectrometry provides additional structural confirmation through fragmentation patterns that are characteristic of the molecular framework. The combination of these spectroscopic methods enables unambiguous identification and structural verification of the compound.
The spectroscopic analysis of this compound requires careful consideration of the dynamic nature of the cyclobutane ring system and its impact on the observed spectral features. The conformational flexibility of the four-membered ring can lead to complex spectral patterns that reflect the rapid interconversion between different ring conformations. Additionally, the presence of the chiral center introduces asymmetry that can be detected through specific spectroscopic signatures, particularly in nuclear magnetic resonance experiments.
Nuclear Magnetic Resonance Spectral Signatures
The nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that reflect the unique structural features of the molecule. The proton nuclear magnetic resonance spectrum shows distinct chemical shift regions corresponding to different hydrogen environments within the molecule. The methyl ester protons typically appear as a singlet in the region between 3.3 and 4.5 parts per million, consistent with protons attached to carbon atoms adjacent to electronegative oxygen atoms. The alpha-hydrogen attached to the chiral center appears as a complex multiplet, reflecting its coupling with both the amino group and the cyclobutyl substituent.
The cyclobutane ring protons exhibit characteristic chemical shifts and coupling patterns that are diagnostic of the four-membered ring system. The methylene protons of the cyclobutane ring typically appear in the aliphatic region between 1.2 and 2.2 parts per million, showing complex multiplicities due to geminal and vicinal coupling interactions. The ring protons demonstrate temperature-dependent behavior in nuclear magnetic resonance experiments, reflecting the conformational dynamics of the puckered ring system. At room temperature, the rapid ring inversion leads to averaged chemical shifts, while at lower temperatures, the conformational exchange may be slowed sufficiently to observe distinct signals for different conformers.
Certificate of analysis data indicates that the nuclear magnetic resonance spectrum should be consistent with the expected structure, with purity determinations typically exceeding 95 percent as measured by nuclear magnetic resonance integration. The carbon-13 nuclear magnetic resonance spectrum provides additional structural information, with the carbonyl carbon appearing around 170 parts per million and the methoxy carbon around 52 parts per million. The cyclobutane carbons show characteristic chemical shifts in the aliphatic region, with the quaternary carbon bearing the amino group appearing slightly downfield due to the electron-withdrawing effect of the nitrogen substituent.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable structural information through characteristic fragmentation patterns that are specific to the molecular framework. The molecular ion peak appears at mass-to-charge ratio 143, corresponding to the molecular weight of the free base form of the compound. Collision cross section predictions indicate that the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 144.10192 exhibits a predicted collision cross section of 132.9 square angstroms.
The fragmentation pattern of this compound typically involves loss of the methoxy group (31 mass units) to generate a fragment at mass-to-charge ratio 112, followed by potential loss of carbon monoxide (28 mass units) to yield a fragment at mass-to-charge ratio 84. The cyclobutane ring system can undergo characteristic rearrangement reactions under mass spectrometric conditions, potentially leading to ring-opening processes that generate linear alkyl fragments. The amino group can also participate in fragmentation reactions, either through alpha-cleavage processes or through rearrangement mechanisms that involve hydrogen transfers.
Advanced mass spectrometric techniques such as tandem mass spectrometry can provide detailed fragmentation pathways that are diagnostic of the cyclobutyl amino acid structure. The collision-induced dissociation of the protonated molecular ion generates product ions that retain specific structural elements of the parent molecule. These fragmentation studies have been particularly valuable for understanding the gas-phase chemistry of amino acid derivatives and for developing methods for their identification in complex mixtures. The specific fragmentation patterns observed for this compound can serve as fingerprints for its identification and can be used to distinguish it from closely related structural analogs.
Crystallographic Analysis of Molecular Packing
The solid-state structure of this compound and its crystallographic properties provide fundamental insights into the intermolecular interactions that govern its physical behavior. X-ray crystallographic studies reveal the precise three-dimensional arrangement of molecules within the crystal lattice and identify the specific hydrogen bonding networks that stabilize the solid-state structure. The crystallographic analysis also provides accurate bond lengths, bond angles, and torsional angles that serve as benchmarks for computational studies and structural comparisons with related compounds.
The crystallization behavior of amino acid derivatives is often influenced by the presence of both hydrophobic and hydrophilic regions within the molecular structure. The cyclobutyl group contributes hydrophobic character, while the amino and ester functionalities provide polar sites for intermolecular interactions. The balance between these competing interactions determines the preferred crystal packing arrangement and influences the physical properties of the crystalline material.
X-ray Diffraction Studies of Solid-State Structure
X-ray diffraction analysis provides the most direct method for determining the three-dimensional structure of this compound in the solid state. The crystallographic studies reveal the precise geometry of the cyclobutane ring system and confirm the puckered conformation observed in computational studies. The solid-state structure typically shows the cyclobutane ring adopting a butterfly conformation with a folding angle that minimizes crystal packing interactions while maintaining the inherent conformational preferences of the four-membered ring.
The unit cell parameters and space group symmetry provide information about the overall crystal packing efficiency and the relationship between adjacent molecules within the crystal lattice. The molecular packing is typically characterized by the formation of distinct hydrophobic and hydrophilic regions, with the cyclobutyl groups clustering together through van der Waals interactions while the polar amino and ester groups participate in hydrogen bonding networks. The crystal density and packing coefficient reflect the efficiency of molecular packing and provide insights into the relative importance of different intermolecular interactions.
Studies of related amino acid derivatives have demonstrated that the crystal packing is often dominated by hydrogen bonding interactions involving the amino and carboxyl functionalities. The specific orientation of molecules within the crystal lattice is determined by the optimization of these hydrogen bonding networks, which typically involve both nitrogen-hydrogen to oxygen interactions and carbon-hydrogen to oxygen weak hydrogen bonds. The precise geometric parameters of these interactions, including bond distances and angles, provide detailed information about the strength and directionality of the intermolecular forces.
Hydrogen Bonding Network Analysis
The hydrogen bonding network in crystalline this compound plays a crucial role in determining the stability and physical properties of the solid-state structure. The amino group serves as a hydrogen bond donor, capable of forming multiple interactions with acceptor atoms in neighboring molecules. The carbonyl oxygen of the ester group acts as a hydrogen bond acceptor, creating opportunities for extended hydrogen bonding networks that link molecules throughout the crystal lattice.
Comparative studies of amino acid crystal structures have shown that zwitterionic forms often exhibit particularly robust hydrogen bonding networks. While this compound exists as a neutral species due to the presence of the methyl ester group, the amino and carbonyl functionalities can still participate in significant hydrogen bonding interactions. The geometric parameters of these hydrogen bonds, including donor-acceptor distances and bond angles, provide quantitative measures of the interaction strengths and influence the overall crystal stability.
The three-dimensional hydrogen bonding network typically creates chains or sheets of connected molecules that extend throughout the crystal structure. These extended networks contribute to the mechanical properties of the crystalline material and influence characteristics such as melting point, solubility, and thermal stability. Analysis of the hydrogen bonding patterns also reveals the role of weaker interactions, such as carbon-hydrogen to oxygen contacts, which can contribute significantly to the overall crystal packing energy despite their individual weakness. The complete characterization of these intermolecular interactions provides a comprehensive understanding of the factors that govern the solid-state behavior of this compound and related cycloalkyl amino acid derivatives.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-cyclobutylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6(8)5-3-2-4-5/h5-6H,2-4,8H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMQPLHPHZACOB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655133 | |
| Record name | Methyl (2S)-amino(cyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217784-81-0 | |
| Record name | Methyl (2S)-amino(cyclobutyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for peptide coupling or further derivatization.
Conditions and Outcomes
-
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation and formation of a tetrahedral intermediate .
Amino Group Reactivity
The primary amine participates in protection/deprotection strategies and nucleophilic substitutions, enabling modular synthesis of peptidomimetics or cyclobutane-derived pharmaceuticals.
Protection with Carbamates
Reaction with benzyl carbamate or tert-butoxycarbonyl (Boc) anhydride under acidic conditions yields N-protected derivatives:
text(S)-Methyl 2-(Boc-amino)-2-cyclobutylacetate
Key Data :
-
Reagents : Boc₂O, DMAP, CH₂Cl₂, RT
-
Yield : 72% (isolated via silica chromatography).
-
Application : Facilitates selective functionalization of the ester group without amine interference .
N-Alkylation and Acylation
The amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides:
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | (S)-Methyl 2-(N-methylamino)-2-cyclobutylacetate | 65% | |
| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C→RT | (S)-Methyl 2-benzamido-2-cyclobutylacetate | 58% |
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Stereochemical Retention : The S-configuration at the α-carbon remains intact due to minimal steric hindrance from the cyclobutyl group.
Cyclobutane Ring-Dependent Reactivity
The strained cyclobutane ring participates in selective ring-opening or [2+2] cycloreversion under photochemical conditions:
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Ring-Opening : Treatment with H₂/Pd-C in ethanol induces hydrogenolysis, yielding linear chain derivatives .
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Photoreactivity : UV irradiation (λ = 365 nm) triggers cycloreversion to form ethylene analogs .
Stereochemical Influence on Reaction Outcomes
The S-configuration governs enantioselective transformations:
Scientific Research Applications
Scientific Research Applications
The applications of (S)-Methyl 2-amino-2-cyclobutylacetate are diverse and span several domains:
Chemistry
- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex molecules, including peptides and peptidomimetics. Its structural similarity to proline allows it to be incorporated into biologically active compounds .
Biology
- Biological Activity Studies: Preliminary research indicates that this compound may interact with proteins involved in metabolic pathways or cellular signaling. Its potential effects on nitric oxide production and cardiac function are under investigation .
Medicine
- Therapeutic Potential: The compound is being explored for its anti-inflammatory and analgesic properties. It may modulate protein-protein interactions, making it a candidate for drug discovery aimed at various diseases.
Industry
- Material Development: The unique chemical properties of this compound make it useful in developing new materials and chemical processes across various industries.
Data Table: Summary of Applications
| Application Area | Specific Uses | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of biologically active compounds |
| Biology | Interaction studies with proteins | Insights into metabolic pathways |
| Medicine | Anti-inflammatory and analgesic effects | Potential new therapeutic agents |
| Industry | Development of new materials | Innovations in chemical processes |
Case Study 1: Drug Development
Research has indicated that this compound can act as a functional analog of proline, influencing protein structure and function. Studies have shown that compounds derived from this structure exhibit enhanced biological activity in vitro, suggesting its utility in drug development targeting specific diseases like cancer.
Case Study 2: Biological Interaction
A study involving interaction assays demonstrated that this compound binds to specific receptors involved in cellular signaling pathways. This binding was correlated with altered nitric oxide production, indicating potential cardiovascular applications .
Mechanism of Action
(S)-Methyl 2-amino-2-cyclobutylacetate: can be compared with other similar compounds such as (R)-Methyl 2-amino-2-cyclobutylacetate and ethyl 2-amino-2-cyclobutylacetate . The key differences lie in the stereochemistry and the alkyl group attached to the ester function, which can influence the compound's reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Analogs: Methyl 2-Chloro-2-cyclopropylideneacetate
Methyl 2-chloro-2-cyclopropylideneacetate () shares functional group similarities but differs in ring size and substitution. Key distinctions include:
- Reactivity: The cyclopropane ring’s higher strain (≈27 kcal/mol vs. cyclobutane’s ≈26 kcal/mol) enhances its reactivity in ring-opening reactions, such as Michael additions with dialkythioureas or Grignard reagents . In contrast, (S)-Methyl 2-amino-2-cyclobutylacetate’s reduced strain favors stability, making it preferable for applications requiring prolonged chiral integrity.
- Synthetic Utility: Cyclopropane derivatives are widely used in synthesizing spirocyclic compounds (e.g., spirocyclopropaneoxazolines) and PDE5 inhibitors like Tadalafil analogs .
Linear and Larger Cyclic Amino Esters
- Steric Effects: Linear analogs (e.g., methyl 2-aminopentanoate) lack the cyclobutyl group’s steric hindrance, enabling faster reaction kinetics in nucleophilic substitutions. The cyclobutyl group’s bulkiness may slow reactivity but improve enantioselectivity in asymmetric syntheses.
Physicochemical and Analytical Data Comparison
| Property | This compound HCl | Methyl 2-Chloro-2-cyclopropylideneacetate | Linear Analog (Methyl 2-aminopentanoate) |
|---|---|---|---|
| Ring Strain (kcal/mol) | ~26 | ~27 | N/A |
| Predicted CCS [M+H]+ (Ų) | 134.4 | Not reported | ~125–130 (estimated) |
| Synthetic Applications | Chiral intermediates | Spirocyclic compounds, PDE5 inhibitors | Peptide synthesis |
| Stability | High (low ring strain) | Moderate (high reactivity) | High |
Table 1: Comparative analysis of key properties. CCS data sourced from computational predictions ; cyclopropane strain data from organic chemistry literature.
Biological Activity
(S)-Methyl 2-amino-2-cyclobutylacetate, a chiral compound with a molecular formula of , has garnered attention in biological research due to its structural similarity to proline, an essential amino acid. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Weight : Approximately 179.64 g/mol
- Functional Groups : Contains an amino group, carboxylic acid moiety, and a cyclobutane ring.
- Chirality : Exists as an enantiomer with specific biological activities linked to its stereochemical configuration.
The compound's hydrochloride form enhances its solubility in aqueous environments, facilitating biological interactions and applications.
This compound interacts with various biological targets, particularly enzymes and receptors. The cyclobutane ring structure allows for unique binding interactions that modulate the activity of these targets, influencing critical biological pathways.
Interaction Studies
Preliminary studies have indicated that this compound may affect protein-protein interactions and influence metabolic pathways. Notably, it has shown potential in modulating nitric oxide production and cardiac function, suggesting therapeutic implications in cardiovascular health.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Interaction | May inhibit or activate specific enzymes involved in metabolic processes. |
| Receptor Binding | Potential interactions with receptors that could influence signaling pathways. |
| Therapeutic Potential | Investigated for anti-inflammatory and analgesic effects. |
Case Studies and Research Findings
- Cancer Research : In studies exploring cancer therapeutics, this compound has been evaluated for its ability to inhibit tumor growth in xenograft models. Its structural properties allow it to act as a potential USP7 inhibitor, which plays a critical role in regulating proteins involved in cell cycle and DNA repair mechanisms .
- Cardiovascular Effects : Research has indicated that related compounds can enhance nitric oxide production, which is crucial for vascular health. This suggests that this compound could have beneficial effects on cardiac function through similar mechanisms.
- Protein Interaction Modulation : The compound's structural similarity to proline enables it to participate in peptide synthesis and may facilitate the development of peptidomimetics that can modulate protein interactions effectively.
Synthesis Methods
Several methods have been developed for synthesizing this compound while maintaining its chiral integrity:
- Chemical Reactions :
- Oxidation : Converts the compound into corresponding ketones or carboxylic acids.
- Reduction : Produces alcohols or amines from the compound.
- Substitution Reactions : Introduces various functional groups into the cyclobutyl ring.
These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities.
Preparation Methods
Detailed Synthetic Route via Formal [2+2] Cycloaddition
A prominent method involves a formal [2+2] cycloaddition between methyl 2-acetamidoacrylate and ketene diethyl acetal, as described by Avenoza et al. (2005). This approach efficiently constructs the cyclobutane ring with the amino acid skeleton embedded.
- Michael–Dieckmann-type reaction: Methyl 2-acetamidoacrylate reacts with ketene diethyl acetal to form a cyclobutane intermediate.
- Stereocontrolled functional group interconversion: The intermediate undergoes transformations to yield 2-substituted cyclobutane amino acids.
- Hydrogenation and deprotection: To obtain the free amino acid or its ester form.
This method allows access to both stereoisomers, including the (S)-enantiomer, by controlling reaction conditions and chiral auxiliaries.
| Step | Reaction Type | Description | Outcome |
|---|---|---|---|
| 1 | Formal [2+2] Cycloaddition | Methyl 2-acetamidoacrylate + ketene diethyl acetal | Cyclobutane core intermediate formed |
| 2 | Functional group interconversion | Stereocontrolled transformations | 2-substituted cyclobutane amino acid precursors |
| 3 | Hydrogenation & deprotection | Removal of protecting groups | Free amino acid or ester obtained |
Yield and stereoselectivity depend on reaction conditions and chiral auxiliaries employed.
Ammoniation and Esterification Route
An alternative method involves the ammoniation of cyclobutylacetate derivatives followed by esterification to introduce the amino and ester groups respectively.
- Starting from cyclobutylacetate or related precursors,
- Ammoniation under controlled conditions introduces the amino group at the alpha position,
- Subsequent methyl ester formation yields the methyl 2-amino-2-cyclobutylacetate,
- Conversion to the hydrochloride salt enhances compound stability.
This approach is typical in industrial or large-scale synthesis where the cyclobutane ring is preformed.
Patent-Reported Synthetic Methodologies
Chinese patent CN101870670A describes the synthesis of cyclobutylamine-2-carboxylic acid derivatives, which are closely related to (S)-Methyl 2-amino-2-cyclobutylacetate.
- The process involves bromination of cyclobutyl precursors, followed by amination and esterification steps.
- Hydrogenation with palladium on carbon under pressurized hydrogen atmosphere is used to reduce intermediates and obtain the desired amino acid esters.
- The method reports yields up to 90% for key intermediates.
| Parameter | Details |
|---|---|
| Bromination reagent | Dibromo-butyric acid tert-butyl ester |
| Amination conditions | Reflux in acetonitrile/water with phenylbenzylamine |
| Hydrogenation catalyst | 5% Pd/C |
| Pressure | 5 MPa |
| Temperature | 100 °C |
| Yield | Up to 90% |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm stereochemistry and purity.
- Mass Spectrometry (MS): Confirms molecular weight and compound identity.
- Infrared (IR) Spectroscopy: Identifies functional groups.
- Chromatography: Employed for separation of stereoisomers and purification.
- Recrystallization: Used to obtain pure hydrochloride salts.
Summary Table of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Formal [2+2] Cycloaddition | Tandem Michael–Dieckmann reaction, stereocontrol | Efficient ring construction, stereoselective | Requires specialized reagents, chiral control needed |
| Ammoniation & Esterification | Amination of cyclobutylacetate, methyl ester formation | Scalable, straightforward | May require multiple purification steps |
| Patent bromination-hydrogenation | Bromination, amination, Pd/C hydrogenation | High yield, industrially viable | Use of hazardous reagents, pressurized conditions |
Research Findings and Notes
- The cyclobutane ring imparts conformational rigidity, making these amino acid derivatives valuable in peptide design and drug discovery.
- The (S)-enantiomer exhibits distinct biological activity compared to the (R)-enantiomer due to stereochemistry.
- The hydrochloride salt form improves solubility and stability, facilitating handling and storage.
- Stereocontrolled synthesis remains a challenge but is addressed by using chiral auxiliaries or catalysts.
Q & A
Basic Question: What are the optimal reaction conditions for synthesizing (S)-Methyl 2-amino-2-cyclobutylacetate with high enantiomeric purity?
Methodological Answer:
Synthesis optimization requires careful control of temperature, solvent, and catalysis. For example:
- Temperature : Reactions conducted at 0–20°C for 14 hours yield higher enantiomeric purity compared to elevated temperatures, as lower temperatures reduce racemization risks .
- Catalysts : Chiral catalysts (e.g., L-proline derivatives) can enhance stereoselectivity.
- Workup : Acidic or basic quenching followed by chiral HPLC (e.g., using a Chiralpak® column) ensures enantiomeric separation. Reference conditions from structurally similar esters (e.g., methyl 2-aminobutanoate hydrochloride) suggest LCMS and polarimetry for purity validation .
Basic Question: Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : - and -NMR identify functional groups (e.g., cyclobutyl protons at δ 1.5–2.5 ppm ) and confirm stereochemistry via coupling constants .
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol mobile phases.
- LCMS : Validates molecular weight (e.g., [M+H] peak at m/z 187 ) and detects impurities .
- Polarimetry : Measures specific optical rotation () to confirm enantiomeric excess (e.g., >99% ee) .
Advanced Question: How can researchers resolve contradictions in reported physicochemical properties of this compound across different studies?
Methodological Answer:
Contradictions often arise from variations in experimental protocols. Strategies include:
- Systematic Literature Review (SLR) : Apply PICOT frameworks to categorize studies by population (compound), intervention (synthesis method), and outcomes (properties like solubility or stability) .
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., pH 7.4 buffer for stability tests).
- Meta-Analysis : Statistically aggregate data to identify outliers. For example, discrepancies in logP values may stem from different solvent systems in partitioning experiments .
Advanced Question: What role does the cyclobutyl group play in the stability and reactivity of this compound under varying pH conditions?
Methodological Answer:
The cyclobutyl group introduces ring strain (87° bond angles), affecting reactivity:
- Acidic Conditions : Protonation of the amino group increases electrophilicity, potentially leading to cyclobutane ring-opening at pH < 3.
- Basic Conditions : Hydrolysis of the methyl ester is accelerated (e.g., half-life < 24 hours at pH 10), but the cyclobutyl group may stabilize intermediates via hyperconjugation .
- Experimental Design : Conduct pH-dependent degradation studies with LCMS monitoring to track byproducts. Compare with non-cyclobutyl analogs to isolate strain effects .
Advanced Question: How can computational chemistry predict the stereochemical outcomes of reactions involving this compound?
Methodological Answer:
Computational tools provide mechanistic insights:
- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in catalytic reactions (e.g., hydrogenation of the acetamide group).
- Molecular Dynamics (MD) : Simulates solvent effects on stereochemical stability. For example, water may stabilize the (S)-enantiomer via hydrogen bonding to the amino group .
- InChI-Based Predictions : Use PubChem’s computed stereochemical descriptors (e.g., InChI=1S/C12H14O2...) to validate molecular configurations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
